molecular formula C18H26N6O2S B2686515 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034573-79-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2686515
CAS No.: 2034573-79-8
M. Wt: 390.51
InChI Key: PRBOPAOMVVUCGF-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H26N6O2S and its molecular weight is 390.51. The purity is usually 95%.
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Scientific Research Applications

Protein Binding Studies

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound with structural similarity to the queried chemical, has been utilized as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This probe's unique spectral properties when bound to proteins enable sensitive and rapid determination of binding nature and efficiency, highlighting its potential in studying protein interactions and mechanisms (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971).

Herbicide Selectivity and Metabolism

Research into triflusulfuron methyl, a compound with a similar triazine sulfonamide structure, has revealed insights into its selective action as a herbicide in sugar beets (Beta vulgaris). The safety and efficacy of triflusulfuron methyl stem from its rapid metabolism in sugar beets, which involves nucleophilic attack by glutathione, showcasing the critical role of specific sulfonamide structures in herbicidal selectivity and plant tolerance mechanisms (V. Wittenbach, M. K. Koeppe, F. Lichtner, W. T. Zimmerman, & R. W. Reiser, 1994).

Radiolabeling for Molecular Imaging

The compound 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid (NST732), related to the chemical of interest, has been explored for its potential in molecular imaging. Specifically, NST732's ability to target and accumulate in cells undergoing apoptotic death makes it a candidate for monitoring antiapoptotic drug treatments through positron emission tomography studies, demonstrating the compound's application in the development of diagnostic imaging agents (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, & G. Griffiths, 2012).

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2S/c1-23(2)17-20-16(21-18(22-17)24(3)4)12-19-27(25,26)15-10-9-13-7-5-6-8-14(13)11-15/h9-11,19H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBOPAOMVVUCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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